molecular formula C22H14BrCl2N3 B14951861 3-(4-bromophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine

3-(4-bromophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B14951861
M. Wt: 471.2 g/mol
InChI Key: YUBVKBZGBNCQCI-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with bromophenyl, dichlorophenyl, and phenyl groups, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2,4-dichlorobenzaldehyde in the presence of a base to form the corresponding hydrazone. This intermediate is then cyclized with phenylhydrazine under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory procedures to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-bromophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-bromophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H14BrCl2N3

Molecular Weight

471.2 g/mol

IUPAC Name

(E)-N-[5-(4-bromophenyl)-2-phenylpyrazol-3-yl]-1-(2,4-dichlorophenyl)methanimine

InChI

InChI=1S/C22H14BrCl2N3/c23-17-9-6-15(7-10-17)21-13-22(28(27-21)19-4-2-1-3-5-19)26-14-16-8-11-18(24)12-20(16)25/h1-14H/b26-14+

InChI Key

YUBVKBZGBNCQCI-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)/N=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)N=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.